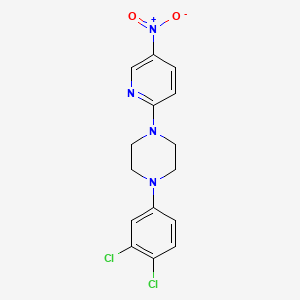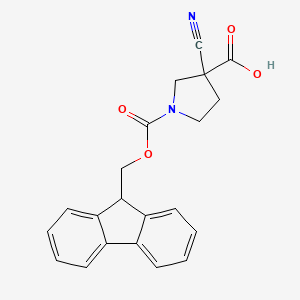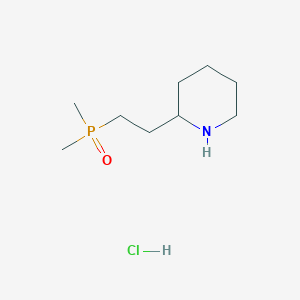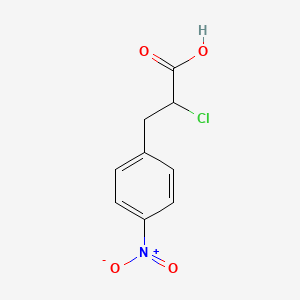
1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C15H14Cl2N4O2 and its molecular weight is 353.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Intermediates
1-(2,3-dichlorophenyl)piperazine is primarily recognized as a pharmaceutical intermediate. It is synthesized from 2,6-dichloro-nitrobenzene and piperazine through a series of chemical reactions including alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis. The structure of this compound is confirmed through Infrared (IR) and 1H-Nuclear Magnetic Resonance (1H-NMR) techniques. Studies have explored different synthesis methods to optimize yield and product quality, with a total yield reaching up to 53.3%. The factors influencing the key steps in the synthesis process have been discussed in depth, shedding light on the intricacies of pharmaceutical chemical synthesis (Quan, 2006), (Li Ning-wei, 2006), (Li Ning-wei, 2005).
Anticancer Applications
A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, structurally similar to 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine, has been synthesized and evaluated for anticancer activities. Notably, some of these compounds exhibited promising antiproliferative effects against breast cancer cells, showcasing the potential of piperazine derivatives in developing new cancer treatments. The compounds were tested for their ability to induce apoptosis, a crucial mechanism for anticancer drugs, and their cytotoxicity was assessed in cancer cells compared to healthy cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antagonistic Properties and Molecular Interactions
Certain piperazine derivatives have been studied for their antagonistic properties, particularly targeting receptors like dopamine D(4) and cannabinoid receptors. These studies provide insight into the molecular interactions and structural conformations of these compounds, contributing to our understanding of their pharmacological profiles and potential therapeutic applications. The research covers various aspects including the synthesis, binding affinities, and the functional properties of these compounds, which are crucial for drug design and development (Zhang, Kari, Davis, Doss, Baillie, & Vyas, 2000), (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(5-nitropyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2/c16-13-3-1-11(9-14(13)17)19-5-7-20(8-6-19)15-4-2-12(10-18-15)21(22)23/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHDOQNAOKFCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2652233.png)
![2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2652235.png)





![1-((4-hydroxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2652247.png)
![3-[(2-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2652248.png)
![N~1~-(3-methoxyphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2652249.png)

![4-[(3-Fluorophenyl)amino]oxolan-3-ol](/img/structure/B2652252.png)


